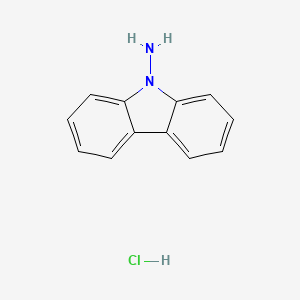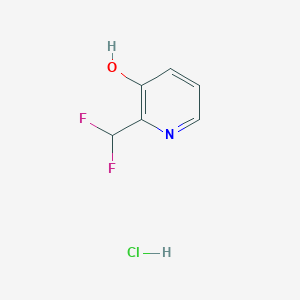![molecular formula C13H16O5 B13666740 Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate moiety. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
化学反応の分析
Types of Reactions
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drug candidates.
Industry: The compound is used in the production of polymers and other materials.
作用機序
The mechanism of action of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the reactive hydroxyl group. This allows for further functionalization of the molecule in subsequent reactions .
類似化合物との比較
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2r)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Uniqueness
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the ester group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
特性
分子式 |
C13H16O5 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
methyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
InChIキー |
OMJPSIGSCNFNAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


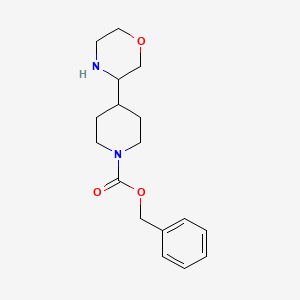
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
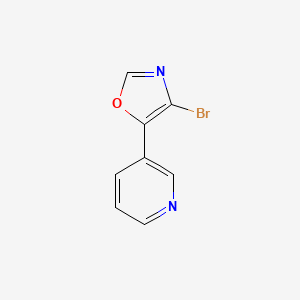
![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)
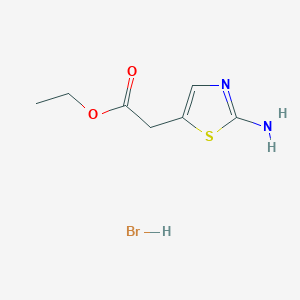
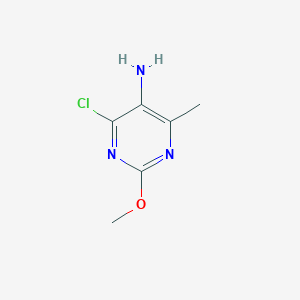
![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
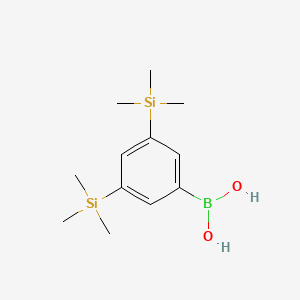
![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
